AZD5597

Beschreibung

Eigenschaften

IUPAC Name |

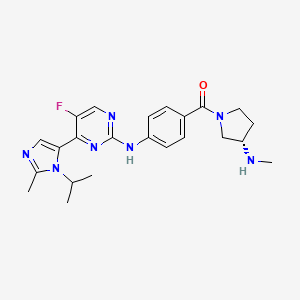

[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3S)-3-(methylamino)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSDIJMNXYJJNG-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@@H](C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239012 | |

| Record name | AZD-5597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924641-59-8 | |

| Record name | AZD-5597 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924641598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-5597 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7855W19GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD5597: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD5597 is a potent, intravenously administered, small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9. Its mechanism of action centers on the disruption of cell cycle progression and the inhibition of transcriptional regulation, leading to anti-proliferative effects in cancer cells. This guide provides a comprehensive overview of the core mechanism of action of this compound, including its biochemical and cellular activities, downstream signaling effects, and available in vivo efficacy data. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Core Mechanism of Action: Pan-CDK Inhibition

This compound is an imidazole (B134444) pyrimidine (B1678525) amide that functions as an ATP-competitive inhibitor of multiple CDKs.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby interfering with critical cellular processes.

Targeting Cell Cycle Progression (CDK1 & CDK2)

This compound demonstrates high potency against CDK1 and CDK2, the key engines of the cell cycle.[2][3]

-

CDK1/Cyclin B: Inhibition of this complex blocks the G2/M transition, preventing cells from entering mitosis.

-

CDK2/Cyclin E and CDK2/Cyclin A: Inhibition of these complexes disrupts the G1/S transition and S-phase progression, respectively, halting DNA replication.

The primary downstream effector of CDK1 and CDK2 in the context of cell cycle control is the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to E2F transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Upon phosphorylation by CDK2/Cyclin E, Rb becomes hyperphosphorylated and releases E2F, allowing for cell cycle progression. By inhibiting CDK2, this compound is expected to maintain Rb in its active, hypophosphorylated state, leading to cell cycle arrest at the G1/S checkpoint.

Targeting Transcriptional Regulation (CDK9)

This compound is also a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex.[1] P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). Specifically, CDK9-mediated phosphorylation at Serine 2 (Ser2) of the RNAP II CTD is essential for the transition from abortive to productive transcription elongation.

By inhibiting CDK9, this compound is predicted to decrease the phosphorylation of RNAP II at Ser2, leading to a stall in transcription elongation. This is particularly impactful for genes with short-lived mRNA transcripts, including many anti-apoptotic proteins like Mcl-1. The resulting downregulation of these survival proteins can subsequently induce apoptosis in cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) |

| CDK1 | 2 |

| CDK2 | 2 |

Data sourced from MedKoo Biosciences and MedchemExpress.[2][3]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Assay Method |

| LoVo | Colon Adenocarcinoma | 39 | BrdU Incorporation |

Data sourced from MedchemExpress.[3]

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosage (mg/kg) | Administration Route | Outcome |

| SW620 | Colon Adenocarcinoma | 15 | Intraperitoneal | 55% reduction in tumor volume (qualitative) |

Data sourced from MedchemExpress.[3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound inhibits CDK1/2 and CDK9, leading to cell cycle arrest and apoptosis.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against CDK enzymes.

Experimental Workflow: Cell Proliferation (BrdU) Assay

Caption: Workflow for assessing the anti-proliferative effect of this compound.

Experimental Protocols

In Vitro CDK Inhibition Assay (General Protocol)

This protocol is a general representation of a biochemical kinase assay used to determine the IC50 of an inhibitor.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Reconstitute purified, active CDK1/Cyclin B or CDK2/Cyclin E enzyme in kinase buffer to the desired concentration.

-

Prepare a substrate solution (e.g., Histone H1) and ATP in kinase buffer.

-

Perform serial dilutions of this compound in DMSO, then dilute further in kinase buffer to achieve the final desired concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of the diluted enzyme solution to each well.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding a stop solution containing EDTA.

-

-

Signal Detection (Example using ADP-Glo™):

-

Add ADP-Glo™ Reagent to deplete unused ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation (BrdU) Assay

This protocol outlines the measurement of the anti-proliferative effects of this compound on a cancer cell line.

-

Cell Culture and Treatment:

-

Seed LoVo cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 48 hours.

-

-

BrdU Labeling:

-

Add BrdU labeling solution to each well to a final concentration of 10 µM.

-

Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.

-

-

Cell Fixation and DNA Denaturation:

-

Remove the labeling medium and fix the cells with a fixing/denaturing solution (e.g., ethanol-based) for 30 minutes at room temperature.

-

-

Immunodetection:

-

Wash the wells with wash buffer.

-

Add an anti-BrdU monoclonal antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.

-

-

Signal Development and Measurement:

-

Wash the wells and add a TMB substrate solution.

-

Incubate until color development is sufficient.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of proliferation for each this compound concentration relative to the vehicle control.

-

Plot the percentage of proliferation against the logarithm of the this compound concentration and determine the IC50 value.

-

In Vivo Xenograft Study (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of a compound in a subcutaneous xenograft model.

-

Cell Culture and Implantation:

-

Culture SW620 human colon adenocarcinoma cells under standard conditions.

-

Harvest the cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or media mixed with Matrigel).

-

Subcutaneously inject approximately 5 x 10⁶ cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor formation and growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (15 mg/kg) or vehicle control via intraperitoneal injection according to the specified dosing schedule (e.g., intermittently for 3 weeks).

-

-

Efficacy Evaluation:

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).

-

-

Data Analysis:

-

Compare the tumor growth curves between the treatment and control groups.

-

Calculate tumor growth inhibition (TGI) or tumor regression to quantify the anti-tumor effect of this compound.

-

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound have not been extensively studied, potential mechanisms can be extrapolated from general resistance to CDK inhibitors. These may include:

-

Alterations in the Target: Mutations in the ATP-binding pocket of CDK1, CDK2, or CDK9 could reduce the binding affinity of this compound.

-

Upregulation of Drug Efflux Pumps: Increased expression of ABC transporters could lead to enhanced efflux of this compound from the cancer cells.

-

Bypass Signaling Pathways: Activation of alternative signaling pathways that promote cell cycle progression or inhibit apoptosis, independent of the targeted CDKs, could confer resistance. For example, upregulation of other cyclins or CDKs, or loss of the Rb tumor suppressor function.

-

Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of the targeted CDKs, such as overexpression of anti-apoptotic proteins, could counteract the effects of this compound.

Conclusion

This compound is a potent pan-CDK inhibitor that exerts its anti-cancer effects through the dual mechanisms of cell cycle arrest and inhibition of transcription. Its high potency against CDK1, CDK2, and CDK9 makes it an interesting compound for further investigation. This guide provides a foundational understanding of its mechanism of action for researchers and drug development professionals. Further studies are warranted to fully elucidate its complete kinase selectivity profile, efficacy across a broader range of cancer types, and potential mechanisms of acquired resistance to inform its potential clinical development.

References

AZD5597: An In-Depth Technical Guide to a Potent CDK1 and CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, small molecule inhibitor targeting Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1] Developed by AstraZeneca, this imidazole (B134444) pyrimidine (B1678525) amide has demonstrated significant anti-proliferative effects in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo preclinical data, and likely experimental methodologies. Due to the limited public availability of detailed study protocols and the apparent discontinuation of its clinical development, this guide synthesizes the existing information to serve as a resource for researchers interested in the biology of CDK1/2 inhibition and the chemical properties of this compound.

Core Concepts: The Role of CDK1 and CDK2 in Cell Cycle Progression

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle. CDK1 and CDK2 are central to this process. Their activity is tightly regulated by binding to their cyclin partners.

-

CDK2 , in complex with cyclin E, is essential for the transition from the G1 to the S phase of the cell cycle. This complex phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the expression of genes required for DNA replication. Subsequently, CDK2 associates with cyclin A to facilitate progression through the S phase.

-

CDK1 , primarily complexed with cyclin B, is the master regulator of the G2/M phase transition, driving the cell into mitosis.

Dysregulation of CDK1 and CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Therefore, simultaneous inhibition of both CDK1 and CDK2 presents a rational therapeutic strategy to induce cell cycle arrest and inhibit tumor growth.

This compound: Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK1 and CDK2. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, thereby blocking cell cycle progression at both the G1/S and G2/M checkpoints. This dual inhibition is expected to lead to a robust anti-proliferative effect in cancer cells that are dependent on these kinases for their growth and division.

Below is a diagram illustrating the simplified signaling pathway of CDK1 and CDK2 and the inhibitory action of this compound.

References

AZD5597: A Technical Overview of a Potent Cyclin-Dependent Kinase Inhibitor

Abstract

AZD5597 is a potent, intravenously administered cyclin-dependent kinase (CDK) inhibitor belonging to the imidazole (B134444) pyrimidine (B1678525) amide chemical class. Developed by AstraZeneca, this compound demonstrated significant preclinical efficacy through the inhibition of multiple CDKs, leading to potent anti-proliferative effects in various cancer cell lines and in vivo tumor models. This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of this compound, summarizing key quantitative data and outlining the methodologies of pivotal experiments.

Discovery and Optimization

The discovery of this compound originated from a drug development program focused on a novel series of imidazole pyrimidine amides as inhibitors of cyclin-dependent kinases.[1][2] The primary goal was to optimize the inhibitory potency against multiple CDKs—specifically CDK1, CDK2, and CDK9—which are crucial regulators of cell cycle progression and transcription.[2][3]

The optimization process involved systematic modifications to the lead compounds to enhance several key characteristics:

-

Potency: Increasing the inhibitory activity against the target CDKs.

-

Physicochemical Properties: Achieving a profile suitable for intravenous administration.[2]

-

Selectivity and Safety: Ensuring large margins against the inhibition of cytochrome P450 (CYP) isoforms and the hERG ion channel to minimize potential drug-drug interactions and cardiac toxicity.[2][4]

This was achieved by carefully modifying the lipophilicity and the basicity of the amine components of the molecule.[2] The process culminated in the selection of this compound as a candidate for further development due to its potent in vitro anti-proliferative effects, demonstrated activity in human cancer cell line xenograft models, and a suitable pharmacokinetic profile for intravenous dosing.[2][4]

Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its anti-tumor effects by inhibiting cyclin-dependent kinases, a family of serine/threonine kinases that are fundamental for the orderly progression of the cell cycle.[2][5] By forming complexes with regulatory proteins called cyclins, CDKs phosphorylate numerous substrate proteins to drive cells through the different phases of division (G1, S, G2, and M).[5][6]

This compound is a potent inhibitor of CDK1 and CDK2.[7]

-

CDK1 (in complex with Cyclin B): Primarily governs the G2/M transition, initiating mitosis.[3][5]

-

CDK2 (in complex with Cyclin E and A): Regulates the G1/S transition and progression through the S phase, where DNA replication occurs.[3][5]

-

CDK9 (in complex with Cyclin T): Acts as a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to promote the elongation of transcripts, including those of anti-apoptotic proteins.[3][8]

By simultaneously inhibiting these key CDKs, this compound can induce cell cycle arrest and promote apoptosis (programmed cell death), thereby halting tumor proliferation.

Preclinical Data

The preclinical evaluation of this compound demonstrated its potent and specific activity both in biochemical assays and in cellular and animal models.

In Vitro Activity

This compound was shown to be a highly potent inhibitor of its primary CDK targets. Its anti-proliferative activity was confirmed in the LoVo human colon cancer cell line, where it inhibited DNA synthesis as measured by BrdU incorporation.[7]

| Parameter | Target/Cell Line | Result | Reference |

| IC₅₀ | CDK1 | 2 nM | [7][9] |

| IC₅₀ | CDK2 | 2 nM | [7][9] |

| IC₅₀ | LoVo Cells (BrdU) | 39 nM | [7][9] |

In Vivo Efficacy and Pharmacokinetics

The anti-tumor activity of this compound was assessed in a human tumor xenograft model. Nude mice bearing tumors from the SW620 human colon adenocarcinoma cell line were treated with this compound.[9] The compound exhibited good pharmacokinetic properties in multiple species, with clearance rates suitable for an intravenously dosed drug.[9]

| Parameter | Species/Model | Dose & Administration | Result | Reference |

| Tumor Growth Inhibition | Nude mice with SW620 xenografts | 15 mg/kg, Intraperitoneal | 55% reduction in tumor volume | [7] |

| Pharmacokinetics | Nude Mouse & Rat | N/A | Moderate to low clearance | [9] |

| Pharmacokinetics | Dog | N/A | Higher but acceptable clearance | [9] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the key experiments for characterizing this compound would follow established pharmacological methodologies.

Kinase Inhibition Assay (General Protocol)

The objective of this assay is to determine the concentration of the inhibitor required to reduce the activity of a target kinase by 50% (IC₅₀).

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant target kinase (e.g., CDK2/Cyclin E), a specific peptide substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures. A control with no inhibitor (vehicle, e.g., DMSO) is included.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Stopping the Reaction: The reaction is terminated, often by adding a stop solution like phosphoric acid.

-

Quantification: The amount of phosphorylated substrate is measured. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., BrdU Incorporation)

This assay measures the effect of the compound on DNA synthesis, a hallmark of cell proliferation.

-

Cell Seeding: Cancer cells (e.g., LoVo) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).[7]

-

BrdU Labeling: A labeling solution containing Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the wells for the final hours of incubation. Proliferating cells incorporate BrdU into their newly synthesized DNA.

-

Fixation and Detection: The cells are fixed, and the DNA is denatured. An antibody conjugate (e.g., anti-BrdU-peroxidase) is added, which specifically binds to the incorporated BrdU.

-

Substrate Reaction: A colorimetric substrate is added, which is converted by the peroxidase enzyme to produce a colored product.

-

Measurement and Analysis: The absorbance is measured using a plate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation. The IC₅₀ is calculated from the dose-response curve.

In Vivo Xenograft Study (General Protocol)

This study evaluates the anti-tumor efficacy of a compound in a living animal model.

-

Cell Implantation: A suspension of human tumor cells (e.g., SW620) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[9]

-

Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Dosing: The mice are randomized into control (vehicle) and treatment groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule.[7][9]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

-

Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration.

-

Data Analysis: The mean tumor volumes of the treatment and control groups are compared over time to determine the extent of tumor growth inhibition.

Clinical Development Status

As of the latest available public information, there are no readily identifiable clinical trial identifiers or published results for this compound. Its development may have been discontinued (B1498344) during preclinical or early clinical stages, a common outcome in pharmaceutical research.

Conclusion

This compound is a potent inhibitor of CDKs 1, 2, and 9, developed from an imidazole pyrimidine amide series. It demonstrated a promising preclinical profile, with high in vitro potency against its targets, significant anti-proliferative effects in cancer cells, and notable anti-tumor efficacy in a colon cancer xenograft model. The optimization program successfully balanced potency with a good safety and pharmacokinetic profile suitable for intravenous administration. While its progression through clinical trials is not publicly documented, the discovery and preclinical development of this compound serve as a valuable case study in the targeted development of multi-CDK inhibitors for oncology.

References

- 1. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Coming of Age: Targeting Cyclin K in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

AZD5597: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, including its mechanism of action, experimental protocols for its evaluation, and a summary of its anti-proliferative and pro-apoptotic effects.

Molecular Target and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK1 and CDK2.[1][2] CDK1, complexed with Cyclin B, is essential for the G2/M transition and entry into mitosis. CDK2, primarily in complex with Cyclin E and Cyclin A, governs the G1/S transition and progression through the S phase. By inhibiting these kinases, this compound effectively halts the cell cycle, leading to a reduction in cell proliferation and, in many cases, the induction of apoptosis (programmed cell death). The inhibition of these key cell cycle checkpoints prevents the uncontrolled division of cancer cells. The discovery of this compound stemmed from the optimization of a series of imidazole (B134444) pyrimidine (B1678525) amides, which demonstrated potent in vitro anti-proliferative effects across a range of cancer cell lines.[3]

Signaling Pathway

The diagram below illustrates the central role of CDK1 and CDK2 in cell cycle progression and the point of intervention for this compound.

Quantitative Data Summary

This compound has demonstrated potent inhibitory activity against its target kinases and anti-proliferative effects in cancer cell lines.

| Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| CDK1 | Kinase Assay | 0.002 | [1][2] |

| CDK2 | Kinase Assay | 0.002 | [1][2] |

| LoVo (colon cancer) | BrdU Incorporation | 0.039 | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the target and efficacy of this compound in cancer cells.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA, serving as a direct measure of cell proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours.

-

Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells with a wash buffer. Add a BrdU-specific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate for 1 hour.

-

Substrate Addition: Wash the wells and add the enzyme substrate (e.g., TMB).

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of BrdU incorporation against the log concentration of this compound.

Western Blot Analysis for Target Engagement

Western blotting is used to detect changes in the phosphorylation status of CDK1 and CDK2 downstream substrates, confirming target engagement by this compound. Key substrates include the Retinoblastoma protein (Rb) for CDK2 and Protein Phosphatase 1-alpha (PP1-α) for CDK1.

Protocol:

-

Cell Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811), total Rb, phospho-PP1-α (Thr320), and total PP1-α overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation of the target substrates relative to the total protein and loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 48-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent induction of apoptosis by this compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the initial validation of a CDK inhibitor like this compound.

Resistance Mechanisms and Clinical Development

Potential Resistance Mechanisms

While specific resistance mechanisms to this compound have not been extensively documented in the public domain, general mechanisms of resistance to CDK inhibitors may include:

-

Upregulation of drug efflux pumps: Increased expression of proteins like MDR1 can reduce the intracellular concentration of the drug.

-

Alterations in the drug target: Mutations in the CDK1 or CDK2 genes could potentially reduce the binding affinity of this compound.

-

Bypass signaling pathways: Activation of alternative signaling pathways that promote cell proliferation independent of CDK1/2.

-

Changes in cyclin or CDK inhibitor levels: Altered expression of cyclins or endogenous CDK inhibitors (e.g., p21, p27) could modulate the sensitivity to CDK inhibition.

Clinical Trials

As of the latest available information, there are no active or recently completed clinical trials specifically registered for this compound. The development of many early-generation pan-CDK inhibitors faced challenges with toxicity, which may have influenced the clinical progression of this compound.

Conclusion

This compound is a potent inhibitor of CDK1 and CDK2 with demonstrated anti-proliferative activity in cancer cells. The experimental protocols outlined in this guide provide a robust framework for the validation of its target and the characterization of its cellular effects. While further studies are needed to fully elucidate its efficacy across a broader range of cancer types and to understand potential resistance mechanisms, the foundational data confirms the on-target activity of this compound and its potential as an anti-cancer therapeutic agent.

References

AZD5597: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating high affinity for CDK1 and CDK2.[1][2] These kinases are critical regulators of cell cycle progression, and their inhibition is a key strategy in oncology drug development. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action leading to cell cycle arrest. By inhibiting CDK1 and CDK2, this compound is predicted to induce cell cycle arrest at the G1/S and G2/M transitions, ultimately leading to the suppression of tumor cell proliferation.[3][4] This document provides an in-depth overview of the core signaling pathways, detailed experimental protocols for investigating the effects of this compound, and a summary of its inhibitory activities.

Introduction to this compound and its Targets

This compound is an imidazole (B134444) pyrimidine (B1678525) amide derivative identified as a potent inhibitor of multiple CDKs, with particularly high potency against CDK1 and CDK2.[5] CDKs are a family of serine/threonine kinases that, in complex with their regulatory cyclin subunits, drive the progression of the eukaryotic cell cycle. The aberrant activity of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The primary targets of this compound, CDK2 and CDK1, are master regulators of the G1/S and G2/M transitions, respectively.[3][4]

-

CDK2 , primarily in complex with cyclin E, is essential for the transition from the G1 to the S phase. It phosphorylates key substrates, including the retinoblastoma protein (pRb), leading to the activation of E2F transcription factors and the expression of genes required for DNA replication.[4]

-

CDK1 , in association with cyclin B, forms the Maturation-Promoting Factor (MPF), which is the primary driver of entry into mitosis (M phase) from the G2 phase.[3][6]

By potently inhibiting both CDK1 and CDK2, this compound is hypothesized to induce a robust cell cycle arrest at two critical checkpoints, thereby preventing cancer cell proliferation.

Quantitative Data

The inhibitory potency of this compound has been quantified in both enzymatic and cell-based assays.

| Target/Cell Line | IC50 (nM) | Assay Type |

| CDK1 | 2 | Enzymatic Assay |

| CDK2 | 2 | Enzymatic Assay |

| LoVo (colon cancer) | 39 | Cell Proliferation (BrdU incorporation) |

Table 1: Summary of reported IC50 values for this compound.[1][7]

Signaling Pathways and Mechanism of Cell Cycle Arrest

Based on its known targets, this compound is predicted to induce cell cycle arrest through the inhibition of the CDK2/Cyclin E and CDK1/Cyclin B complexes.

G1/S Transition Arrest

The inhibition of CDK2 by this compound is expected to block the G1/S transition. The key molecular events are illustrated in the following pathway:

Caption: this compound-mediated inhibition of CDK2/Cyclin E leading to G1/S arrest.

G2/M Transition Arrest

Similarly, the inhibition of CDK1 by this compound is predicted to cause an arrest at the G2/M checkpoint. The signaling cascade is depicted below:

Caption: this compound-mediated inhibition of CDK1/Cyclin B leading to G2/M arrest.

Experimental Protocols

To investigate the role of this compound in cell cycle arrest, the following experimental protocols are recommended.

Cell Culture and Treatment

-

Culture a cancer cell line of interest (e.g., LoVo, HCT116) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Seed cells in multi-well plates or flasks at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and resume proliferation for 24 hours.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Detailed Steps:

-

Harvest and Fixation:

-

Harvest cells by trypsinization and collect by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blotting for Cell Cycle Proteins

This technique is used to assess the protein levels of key cell cycle regulators.

Caption: Experimental workflow for Western blotting of cell cycle proteins.

Detailed Steps:

-

Protein Extraction:

-

Wash treated cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein amounts and prepare samples by adding Laemmli buffer and boiling.

-

-

Electrophoresis and Transfer:

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane in 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., Cyclin D1, Cyclin E, Cyclin A, Cyclin B1, CDK2, CDK1, p-Rb, total Rb, p21, p27) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Conclusion

This compound is a potent dual inhibitor of CDK1 and CDK2, key regulators of the cell cycle. Based on its mechanism of action, this compound is predicted to induce a robust cell cycle arrest at both the G1/S and G2/M transitions in cancer cells. The experimental protocols detailed in this guide provide a framework for researchers to investigate and confirm the specific effects of this compound on the cell cycle machinery. Further studies utilizing these methodologies will be crucial in elucidating the full therapeutic potential of this compound as an anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cdk2 kinase is required for the G1-to-S transition in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. medkoo.com [medkoo.com]

AZD5597: A Technical Overview of its Anti-Proliferative Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, intravenously administered small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. Its anti-proliferative activity stems from its ability to target multiple CDKs, thereby inducing cell cycle arrest and inhibiting tumor growth. This technical guide provides an in-depth overview of the core anti-proliferative activities of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its anti-proliferative effects by targeting several key members of the CDK family, primarily CDK1, CDK2, and CDK9. These kinases play critical roles in cell cycle progression and the regulation of gene expression.

-

CDK1 and CDK2: These are essential for the G1/S and G2/M transitions in the cell cycle. By inhibiting CDK1 and CDK2, this compound effectively halts cell cycle progression, preventing cancer cells from dividing and proliferating.

-

CDK9: This kinase is a component of the positive transcription elongation factor b (P-TEFb) complex, which is crucial for the transcription of many genes, including those involved in cell survival. Inhibition of CDK9 by this compound leads to the downregulation of anti-apoptotic proteins and can induce apoptosis in cancer cells.

Quantitative Anti-Proliferative and Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, with IC50 values determined for its target kinases and its anti-proliferative effect in cancer cell lines.

| Target / Cell Line | Assay Type | IC50 (µM) | Reference |

| CDK1 | Kinase Assay | 0.002 | [1] |

| CDK2 | Kinase Assay | 0.002 | [1] |

| LoVo (Colon Carcinoma) | BrdU Incorporation | 0.039 | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's anti-proliferative properties.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cancer cell lines (e.g., LoVo)

-

Complete cell culture medium

-

This compound

-

BrdU labeling solution (10 mM)

-

Fixing/Denaturing Solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours). Include a vehicle-only control.

-

BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Aspirate the culture medium and add Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Secondary Antibody and Detection: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Substrate Addition and Measurement: Wash the wells and add TMB substrate. Allow the color to develop, then add the stop solution. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate in complete culture medium and incubate overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations and incubate for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Determine the percentage of viable cells compared to the untreated control and calculate the IC50 value.

Visualizations

Signaling Pathway of this compound-Mediated Cell Cycle Arrest

Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.

Experimental Workflow for Determining Anti-Proliferative Activity

Caption: Workflow for assessing the anti-proliferative effects of this compound.

References

AZD5597 physiochemical properties for research

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the core physicochemical properties, biological activity, and relevant experimental considerations for the potent cyclin-dependent kinase (CDK) inhibitor, AZD5597. This guide is intended to serve as a comprehensive resource to facilitate further investigation and application of this compound in a research setting.

Core Physicochemical Properties

This compound is an imidazole (B134444) pyrimidine (B1678525) amide derivative with excellent physicochemical properties that make it suitable for intravenous dosing.[1][2] A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C23H28FN7O | [][4] |

| Molecular Weight | 437.52 g/mol | [] |

| IUPAC Name | (S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone | [4] |

| CAS Number | 924641-59-8 | [4][5] |

| Appearance | Solid powder | [][4] |

| Purity | >98% | [][4] |

| Solubility | Soluble in DMSO, Ethanol, Water, and Methanol.[][5] Insoluble in water.[4] | [][4][5] |

| Boiling Point | 679.0 ± 65.0 °C at 760 mmHg | [] |

| Density | 1.32 ± 0.1 g/cm³ | [] |

| InChI Key | NTSDIJMNXYJJNG-SFHVURJKSA-N | [][4] |

| SMILES | CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4C--INVALID-LINK--CC4 | [4] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[4] | [4] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1 and CDK2 with high affinity.[4][5][6] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7] By inhibiting CDK1 and CDK2, this compound disrupts the cell cycle progression, leading to anti-proliferative effects in a range of cancer cell lines.[1][2]

The primary mechanism of action of this compound involves binding to the ATP-binding pocket of CDK1 and CDK2, preventing the phosphorylation of their downstream substrates. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and ultimately induces apoptosis in cancer cells.

Below is a diagram illustrating the simplified signaling pathway affected by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of this compound against its target kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against CDK1 and CDK2.

General Methodology:

-

Reagents and Materials: Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes, ATP, a suitable peptide or protein substrate (e.g., histone H1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A dilution series of this compound is prepared in an appropriate solvent (e.g., DMSO).

-

The kinase, substrate, and this compound are incubated together in the assay buffer in a microplate format.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Objective: To determine the half-maximal effective concentration (EC50) or half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines.

General Methodology:

-

Cell Culture: Cancer cell lines of interest (e.g., LoVo, SW620) are cultured under standard conditions.[5]

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is added to the wells.

-

Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).[6]

-

Cell viability or proliferation is assessed using a suitable method, such as:

-

BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.[6]

-

MTS/MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP as an indicator of metabolically active cells.

-

-

EC50/GI50 values are determined from the dose-response curves.

-

In Vivo Efficacy Studies

This compound has demonstrated anti-tumor activity in preclinical in vivo models.[5]

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

General Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., SW620 colon adenocarcinoma).[5]

-

Dosing: Once tumors reach a palpable size, mice are treated with this compound (e.g., 15 mg/kg) via a suitable route of administration, such as intraperitoneal injection, on an intermittent schedule.[5][6]

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor effect of this compound is assessed by comparing the tumor growth in the treated group to the control group.

The logical relationship between the physicochemical properties, in vitro activity, and in vivo efficacy of this compound is depicted in the diagram below.

This technical guide provides a foundational understanding of this compound for research purposes. For specific experimental applications, further optimization of the outlined protocols may be necessary. It is also recommended to consult the primary literature for more detailed information.

References

- 1. researchgate.net [researchgate.net]

- 2. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

AZD5597 In Vitro Potency and IC50 Values: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1 and CDK2.[1] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, leading to an arrest in cell division and subsequent anti-proliferative effects. This technical guide provides a comprehensive overview of the in vitro potency of this compound, including its IC50 values against key kinases and cancer cell lines, detailed experimental protocols for the assays used to determine these values, and a visualization of the targeted signaling pathway.

In Vitro Potency of this compound

The in vitro potency of this compound has been evaluated through enzymatic assays against isolated kinases and in cell-based assays to determine its anti-proliferative activity.

Enzymatic Activity

This compound demonstrates high potency against CDK1 and CDK2.

| Target | IC50 (nM) |

| CDK1 | 2 |

| CDK2 | 2 |

Table 1: Enzymatic IC50 values for this compound against CDK1 and CDK2.[1][2]

Anti-proliferative Activity

The anti-proliferative effects of this compound have been assessed in cancer cell lines, with the IC50 value determined for the human colon cancer cell line LoVo.

| Cell Line | Cancer Type | IC50 (nM) |

| LoVo | Colon Carcinoma | 39 |

Table 2: Anti-proliferative IC50 value for this compound in the LoVo cancer cell line.[1][2]

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the CDK1/Cyclin B and CDK2/Cyclin E complexes. These complexes are essential for the G2/M and G1/S transitions of the cell cycle, respectively. Inhibition of these kinases prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest.

Caption: Mechanism of action of this compound on the cell cycle.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the potency of this compound.

CDK1/Cyclin B and CDK2/Cyclin E Kinase Assays

These assays are designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the target CDK complexes.

References

AZD5597: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, intravenously administered, small molecule inhibitor belonging to the imidazole (B134444) pyrimidine (B1678525) amide class of compounds. Developed by AstraZeneca, it has been identified as a powerful inhibitor of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. This technical guide provides a detailed overview of the known kinase selectivity profile of this compound, outlines general experimental protocols for determining kinase inhibition, and visualizes the primary signaling pathway affected by this compound.

Disclaimer: A comprehensive, publicly available kinome-wide selectivity screen for this compound has not been identified at the time of this writing. The data presented here is based on published findings for its primary targets.

Data Presentation: Known Kinase Inhibition Profile of this compound

The primary targets of this compound are members of the Cyclin-Dependent Kinase family, with particularly high potency against CDK1 and CDK2.[1][2][3] The available quantitative data on its inhibitory activity is summarized in the table below.

| Kinase Target | IC50 (nM) | Ligand/Substrate | Assay Type | Reference |

| CDK1/Cyclin B | 2 | Histone H1 | Scintillation proximity assay | [1][2] |

| CDK2/Cyclin E | 2 | Histone H1 | Scintillation proximity assay | [1][2] |

| CDK9/Cyclin T1 | Not specified | Not specified | Not specified | [4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Potential Off-Target Profile

While a comprehensive off-target profile for this compound is not publicly available, the chemical scaffold of imidazole pyrimidine amides has been explored in the development of various kinase inhibitors.[5][6][7] Compounds with this core structure have been reported to interact with a range of kinases, and it is therefore plausible that this compound may exhibit activity against other kinases, particularly those with structurally similar ATP-binding pockets. Other CDK inhibitors have shown cross-reactivity with kinases such as GSK3, ROCK, and Aurora kinases.[8][9][10] However, without specific experimental data, any discussion of off-targets for this compound remains speculative. Rigorous kinome-wide screening would be necessary to definitively determine its selectivity profile.

Experimental Protocols

Detailed experimental protocols for the specific assays used to determine the IC50 values for this compound are not fully described in the public literature. However, radiometric and fluorescence-based assays are standard methods for quantifying kinase inhibition. A generalized protocol for a radiometric protein kinase assay is provided below as a representative example.

Generalized Radiometric Protein Kinase Assay Protocol

This method measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP) into a substrate peptide or protein by the kinase.[11][12][13]

Materials:

-

Purified, active kinase (e.g., CDK1/Cyclin B)

-

Kinase-specific substrate (e.g., Histone H1)

-

[γ-³²P]ATP

-

Unlabeled ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³²P]ATP.

-

Quantification: Place the dried phosphocellulose paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. The IC50 value for this compound can be determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The primary mechanism of action of this compound is the inhibition of CDK1 and CDK2, which are central regulators of the cell cycle. The following diagram illustrates the key role of these kinases in cell cycle progression.

Experimental Workflow Diagram

The following diagram outlines a general workflow for determining the selectivity profile of a kinase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promegaconnections.com [promegaconnections.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Selectivity and potency of cyclin-dependent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

AZD5597: A Technical Guide to its Therapeutic Potential as a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, intravenously administered, imidazole (B134444) pyrimidine (B1678525) amide inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant potential in preclinical cancer models. By targeting key regulators of the cell cycle, specifically CDK1, CDK2, and CDK9, this compound induces cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental protocols related to this compound, offering a foundational resource for researchers and drug development professionals exploring its therapeutic utility. While preclinical data are promising, information regarding clinical development remains limited in the public domain.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In cancer, dysregulation of CDK activity is a common hallmark, leading to uncontrolled cellular proliferation. This compound was developed as a potent inhibitor of multiple CDKs, with the aim of restoring normal cell cycle control and inducing tumor cell death. This document synthesizes the available preclinical data to provide an in-depth understanding of its therapeutic potential.

Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of CDK1, CDK2, and CDK9.[1] These kinases, in complex with their cyclin partners, play critical roles at different stages of the cell cycle.

-

CDK2/Cyclin E & CDK2/Cyclin A: These complexes are pivotal for the G1 to S phase transition, initiating DNA replication.

-

CDK1/Cyclin B: This complex is essential for the G2 to M phase transition, driving the cell into mitosis.

-

CDK9/Cyclin T: This complex is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the elongation phase of transcription of many genes, including anti-apoptotic proteins.

By inhibiting these CDKs, this compound effectively halts the cell cycle at critical checkpoints and can induce apoptosis by disrupting the transcription of survival-promoting genes.

Signaling Pathway

The inhibitory action of this compound on the CDK1/2 signaling pathway disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis. The following diagram illustrates the key components of this pathway and the points of intervention by this compound.

Preclinical Data

The therapeutic potential of this compound has been evaluated in a series of preclinical studies, demonstrating its potent in vitro and in vivo anti-tumor activity.

In Vitro Efficacy

This compound has shown potent inhibitory activity against its target kinases and demonstrates robust anti-proliferative effects across a range of human cancer cell lines.

| Target/Cell Line | IC50 (µM) | Assay Type | Reference |

| CDK1 | 0.002 | Kinase Assay | [1] |

| CDK2 | 0.002 | Kinase Assay | [1] |

| LoVo (Colon) | 0.039 | Proliferation | [1] |

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a human colon adenocarcinoma (SW620) xenograft model in nude mice.

| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Nude mice with SW620 xenografts | 15 mg/kg this compound | Intraperitoneal, intermittent | 55% reduction in tumor volume | [1] |

Pharmacokinetics

Pharmacokinetic studies in preclinical species indicate that this compound possesses properties suitable for intravenous administration.

| Species | Clearance | Key Findings | Reference |

| Nude Mouse | Moderate to low | Good pharmacokinetic parameters | [1] |

| Rat | Moderate to low | Good pharmacokinetic parameters | [1] |

| Dog | Higher (58% liver blood flow) | Acceptable for intravenous dosing | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following methodologies are based on the primary publication by Jones et al. (2008). Note: The full text of this publication was not publicly available, therefore the following protocols are generalized based on standard laboratory procedures and information from vendor websites referencing this work.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK1 and CDK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes and a suitable substrate (e.g., Histone H1) are prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and this compound are mixed in microplate wells. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period to allow for phosphorylation.

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or using specific antibodies in an ELISA or fluorescence-based format.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., LoVo) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a period of 48-72 hours.

-

Proliferation Assessment: Cell proliferation is measured using a suitable assay, such as the incorporation of BrdU, or metabolic assays like MTT or CellTiter-Glo.

-

Data Analysis: The percentage of proliferation inhibition is calculated for each concentration of this compound relative to a vehicle-treated control. The IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: A suspension of human cancer cells (e.g., SW620) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered to the treatment group via the desired route (e.g., intraperitoneally) at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight is also monitored as an indicator of toxicity.

-

Study Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment duration. The percentage of tumor growth inhibition in the treated group compared to the control group is calculated.

Clinical Development

As of the latest available information, there is no publicly accessible data on clinical trials for this compound. The transition from a promising preclinical candidate to clinical development involves extensive safety and toxicology studies, which have not been published.

Conclusion

This compound is a potent inhibitor of CDK1, CDK2, and CDK9 with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in a preclinical in vivo model of colon cancer. Its favorable pharmacokinetic profile in animals suggests its suitability for intravenous administration. While the preclinical data are encouraging, the lack of publicly available information on its progression into clinical trials makes a complete assessment of its therapeutic potential challenging. Further research and disclosure of safety, toxicology, and any clinical data are necessary to fully understand the future of this compound as a potential cancer therapeutic.

References

AZD5597: A Potent Tool for Interrogating Cell Cycle Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD5597 is a potent, small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of the cell cycle. With IC50 values in the low nanomolar range, this compound serves as a precise and powerful tool for studying the intricate mechanisms of cell cycle progression, checkpoint control, and the consequences of their dysregulation in diseases such as cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its use in cell-based assays, and visualizations of the signaling pathways it perturbs. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of cell cycle regulation.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of CDK1 and CDK2.[1] These serine/threonine kinases, in complex with their cyclin partners, are central to the orderly progression of the cell cycle.

-

CDK2 , primarily in complex with Cyclin E and Cyclin A, is crucial for the G1 to S phase transition and for the initiation and progression of DNA synthesis.[2]

-

CDK1 , complexed with Cyclin A and Cyclin B, governs the G2 to M phase transition and the execution of mitosis.[2]

By competitively binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their numerous substrates. A key downstream effector of both CDK2 and CDK1 is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to the release of E2F, thereby activating the transcription of S-phase genes.[3] Inhibition of CDK1 and CDK2 by this compound is expected to maintain Rb in its active, hypophosphorylated state, leading to a cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| CDK1 | 2 |

| CDK2 | 2 |

Data sourced from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Assay | IC50 (µM) | Incubation Time (hours) |

| LoVo (human colorectal carcinoma) | BrdU Incorporation | 0.039 | 48 |

Data sourced from MedchemExpress.[1]

Signaling Pathways and Experimental Workflows